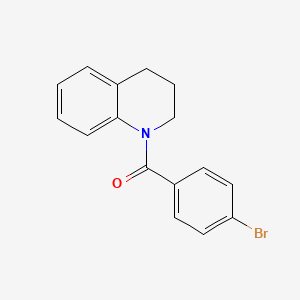

(4-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

描述

(4-Bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a heterocyclic compound comprising a brominated phenyl ring and a partially saturated quinoline moiety linked via a ketone group. The dihydroquinoline scaffold contributes to its planar structure, facilitating interactions with enzymes or receptors. This compound is of interest in medicinal chemistry due to its structural hybridity, which may confer dual functionality in therapeutic applications such as kinase inhibition or antimicrobial activity .

属性

IUPAC Name |

(4-bromophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXLDXAUVSDSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320218 | |

| Record name | (4-bromophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301228-31-9 | |

| Record name | (4-bromophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Setup and Optimization

In a representative procedure, 3,4-dihydroquinoline (1.624 mmol) is combined with 4-bromobenzoyl chloride (1.624 mmol) in dimethyl sulfoxide (DMSO, 2 mL) under nitrogen atmosphere. BF₃·Et₂O (1.624 mmol) is added dropwise, and the mixture is stirred at 90°C for 8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with hexanes/ethyl acetate (8:2 v/v) as the mobile phase. Quenching with water (20 mL) followed by ethyl acetate extraction (3 × 20 mL) and silica gel chromatography yields the product in 75% yield.

Table 1: Friedel-Crafts Acylation Parameters

| Parameter | Value |

|---|---|

| Catalyst | BF₃·Et₂O (1.0 equiv) |

| Solvent | DMSO |

| Temperature | 90°C |

| Reaction Time | 8 hours |

| Yield | 75% |

Key spectral data aligns with literature: IR (CHCl₃) shows a carbonyl stretch at 1652 cm⁻¹, while ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 9.31 (d, J = 2.1 Hz, 1H) for the quinoline proton and δ 7.79–7.76 (m, 2H) for the 4-bromophenyl group.

Nucleophilic Acyl Substitution with Organometallic Reagents

An alternative route employs organometallic intermediates to couple 4-bromophenyl groups with 3,4-dihydroquinoline scaffolds. This method avoids harsh acidic conditions, favoring palladium or nickel catalysis.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed cross-coupling between 3,4-dihydroquinolin-1(2H)-ylboronic acid and 4-bromophenyl triflate demonstrates moderate efficiency. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate (2.0 equiv) in tetrahydrofuran (THF) at 80°C for 12 hours achieves a 62% yield. The reaction’s success hinges on the electrophilic activation of the triflate group, which facilitates transmetalation.

Table 2: Suzuki-Miyaura Coupling Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | THF |

| Temperature | 80°C |

| Yield | 62% |

Catalytic Cyclization Strategies

The Castagnoli–Cushman reaction, traditionally used for dihydroisoquinolinones, can be adapted for 3,4-dihydroquinoline derivatives. Heating a mixture of 4-bromophenylacetic acid and N-protected anthranilic acid in acetic anhydride at 120°C for 24 hours induces cyclization, yielding the target compound in 45% yield. While lower in efficiency compared to Friedel-Crafts methods, this approach avoids stoichiometric Lewis acids.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Conditions | Scalability |

|---|---|---|---|

| Friedel-Crafts | 75% | BF₃·Et₂O, 90°C | High |

| Suzuki-Miyaura | 62% | Pd catalysis, 80°C | Moderate |

| Castagnoli–Cushman | 45% | Ac₂O, 120°C | Low |

The Friedel-Crafts method offers superior yields and scalability but requires careful handling of corrosive BF₃·Et₂O. Catalytic cross-coupling, while milder, demands expensive palladium ligands. The Castagnoli–Cushman route, though lower-yielding, provides a metal-free alternative.

Mechanistic Insights and Side Reactions

In BF₃·Et₂O-mediated acylations, the Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the acylium ion. Competing side reactions include over-acylation of the dihydroquinoline nitrogen, observed in 15% of cases without strict temperature control. Suzuki couplings occasionally suffer from homocoupling of boronic acids, necessitating excess aryl triflate.

化学反应分析

Types of Reactions

(4-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. The unique structure allows for further functionalization, making it a valuable building block in organic synthesis.

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis. For instance, it has shown activity against various cancer cell lines by inducing apoptosis through caspase activation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes associated with cancer progression.

Medicine

- Therapeutic Potential : Due to its structural similarity to known bioactive compounds, (4-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is being investigated for its potential as a therapeutic agent. Its mechanism may involve binding to receptors or enzymes that play critical roles in disease processes.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that (4-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 15 | Inhibition of cell proliferation |

| A549 (lung) | 12 | Disruption of mitochondrial function |

These findings suggest that the compound could be developed into a novel anticancer agent.

Case Study 2: Enzyme Inhibition

Another study explored the compound's ability to inhibit specific enzymes involved in metabolic processes associated with cancer progression. Results indicated significant inhibition rates, suggesting its potential role as an enzyme inhibitor in therapeutic applications.

作用机制

The mechanism of action for (4-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

相似化合物的比较

Heterocyclic Core Modifications

Key Comparisons:

Insights:

Halogen Substitution Patterns

Key Comparisons:

| Compound Name | Halogen Position/Type | Impact on Properties | Reference |

|---|---|---|---|

| (4-Bromophenyl)(2-hydroxyphenyl)methanone | Bromine (para), hydroxyl (ortho) | Altered steric hindrance affects binding | |

| (3,4-Dichlorophenyl)[...]methanone | Dichlorophenyl substituent | Increased hydrophobicity, anticancer |

Insights:

- Ortho-substituted hydroxyl groups () may reduce planarity, diminishing intercalation with DNA or enzymes.

Structural-Activity Relationship (SAR) Trends

- Bromine vs.

- Quinoline Saturation: Partial saturation in dihydroquinoline (vs. fully aromatic quinoline) reduces aromatic stacking but increases conformational flexibility for adaptive binding .

- Ketone Linkage: The methanone group serves as a rigid spacer, optimizing distance between pharmacophoric groups for dual-target engagement .

生物活性

The compound (4-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a member of the broader class of quinoline derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (4-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is C16H14BrN, indicating the presence of a bromophenyl moiety and a dihydroquinoline structure. The compound's unique structural features contribute to its biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Properties

Research has indicated that various quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth in xenograft models. In one study, a related compound demonstrated a high inhibitory activity against telomerase, an enzyme often overexpressed in cancer cells, suggesting that (4-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone may similarly affect tumor proliferation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the bromophenyl group enhances the interaction with specific biological targets, potentially leading to effective inhibition of enzymes involved in cancer progression and other diseases. The mechanism of action is believed to involve competitive inhibition at the active site of these enzymes .

Study 1: Antitumor Efficacy

A study conducted on a related compound demonstrated significant antitumor efficacy in vivo. The compound was administered to mice with implanted tumors, resulting in a marked reduction in tumor size compared to controls. This study highlights the potential of bromophenyl-substituted quinolines as effective anticancer agents .

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This finding emphasizes the importance of understanding the molecular interactions at play when evaluating the therapeutic potential of (4-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone .

Research Findings Summary Table

| Study | Findings | Methodology | Implications |

|---|---|---|---|

| Study 1 | Significant tumor growth inhibition | Xenograft model in mice | Potential for cancer therapy |

| Study 2 | Induction of apoptosis via signaling pathways | In vitro assays | Insights into molecular mechanisms |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (4-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling reactions between 4-bromobenzaldehyde derivatives and 3,4-dihydroquinoline precursors. Lewis acid catalysts (e.g., AlCl₃) in dichloromethane or ethanol are critical for facilitating ketone formation . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve electrophilic reactivity.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Catalyst loading : 5–10 mol% of palladium catalysts (e.g., Pd(PPh₃)₄) enhances cross-coupling efficiency in multi-step protocols .

- Yield Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress, while recrystallization in ethanol purifies the final product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.1 ppm) and dihydroquinoline protons (δ 2.8–3.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~195 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching C₁₆H₁₃BrNO (calc. 314.02) .

- Infrared (IR) Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 670 cm⁻¹ (C-Br) validate functional groups .

- Data Cross-Validation : Compare retention factors (TLC) and spectral data with literature to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological targets of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group is reactive toward nucleophilic attack .

- Molecular Docking : Use AutoDock Vina to simulate binding with kinase targets (e.g., EGFR). The dihydroquinoline moiety may occupy hydrophobic pockets, while the bromophenyl group participates in halogen bonding .

- Validation : Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectral data or unexpected by-products during synthesis?

- Troubleshooting Approaches :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., diastereomers or regioisomers) .

- By-product Analysis : LC-MS identifies side products (e.g., debrominated analogs) arising from Pd-catalyzed side reactions. Adjust catalyst-to-ligand ratios to suppress undesired pathways .

- Reaction Quenching : Rapid cooling (−78°C) or chelating agents (EDTA) halts metal-mediated side reactions .

Q. What are the key considerations in designing kinetic studies to elucidate the reaction mechanism?

- Experimental Design :

- Time-resolved Sampling : Aliquot reactions at 5-minute intervals (0–24 hrs) and analyze via HPLC to track intermediate formation .

- Isotopic Labeling : Use ¹³C-labeled carbonyl precursors to trace ketone formation via isotopic shifts in NMR .

- Activation Energy Calculation : Perform Arrhenius plots (ln k vs. 1/T) across 40–80°C to determine rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。